molecular formula C10H18Cl2N4O B1460158 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride CAS No. 1803605-20-0

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride

Cat. No. B1460158
CAS RN: 1803605-20-0
M. Wt: 281.18 g/mol
InChI Key: KOVSLMIZKXHANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1(C2CC2)=NOC(CC3CNCCO3)=N1 . This indicates that the compound contains a cyclopropyl group attached to an oxadiazole ring, which is further connected to a morpholine ring.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C10H15N3O2 and it has a molecular weight of 209.25 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Heterocyclic compounds, particularly those incorporating 1,2,4-oxadiazole rings, are of interest due to their diverse biological activities. Compounds similar to "2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride" have been synthesized and evaluated for their biological activities, including tuberculostatic, anti-inflammatory, antimicrobial, and anticancer properties.
    • For instance, the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives has shown tuberculostatic activity, highlighting the therapeutic potential of such structures in treating tuberculosis (Foks et al., 2004).
    • Novel heterocyclic compounds derived from 1,2,4-triazol and 1,3,4-oxadiazole have demonstrated lipase and α-glucosidase inhibition, indicating their utility in addressing metabolic disorders (Bekircan et al., 2015).

Antimicrobial and Anti-inflammatory Applications

  • Research into 1,3,4-oxadiazole derivatives linked to piperazine structures has explored their antimicrobial and anti-inflammatory effects. Such studies underline the compound's relevance in developing new therapeutic agents.
    • Sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline have shown moderate to excellent antibacterial activity, suggesting the utility of these compounds in antimicrobial therapy (Rehman et al., 2019).

Molecular Synthesis and Anticancer Research

  • The synthesis of 1-hydroxypiperazine dihydrochloride derivatives and their application in creating new pyridone carboxylic acid antibacterial agents demonstrate the versatility of these compounds in synthesizing biologically active molecules with potential anticancer properties (Uno et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could exhibit biological activity due to the presence of the oxadiazole and morpholine moieties, which are common in many bioactive compounds .

Safety and Hazards

The compound is classified as a combustible solid. It does not have a specified flash point. Safety precautions include avoiding inhalation, contact with skin or eyes, and ingestion. In case of contact, rinse thoroughly with plenty of water .

properties

IUPAC Name

3-cyclopropyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-14-5-4-11-6-8(14)10-12-9(13-15-10)7-2-3-7;;/h7-8,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVSLMIZKXHANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=NC(=NO2)C3CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride
Reactant of Route 2
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2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride
Reactant of Route 3
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2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride
Reactant of Route 4
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride
Reactant of Route 6
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride

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